An In-depth Technical Guide to Solvent Yellow 93 (CAS 4702-90-3)
An In-depth Technical Guide to Solvent Yellow 93 (CAS 4702-90-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Solvent Yellow 93, a pyrazolone-based azomethine dye. The information is curated to be a valuable resource for professionals in research and development, offering detailed data on its chemical and physical properties, synthesis, analytical methods, and toxicological profile.
Core Chemical and Physical Properties
Solvent Yellow 93 is a greenish-yellow powder primarily used as a colorant in the plastics and textile industries.[1][2] Its chemical structure and properties make it suitable for applications requiring high thermal stability and solubility in organic solvents.[3]
Table 1: Chemical Identification of Solvent Yellow 93
| Identifier | Value |
| CAS Number | 4702-90-3[4] |
| Molecular Formula | C₂₁H₁₈N₄O₂[1] |
| Molecular Weight | 358.39 g/mol |
| IUPAC Name | (4E)-5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one |
| Synonyms | C.I. 48160, Transparent Yellow 3G, Macrolex Yellow 3G |
| Chemical Class | Pyrazolone (B3327878), Azomethine Dye |
Table 2: Physical and Chemical Properties of Solvent Yellow 93
| Property | Value |
| Physical State | Greenish-yellow powder |
| Melting Point | 180-181°C |
| Boiling Point | 556.2°C at 760 mmHg |
| Density | 1.27 - 1.32 g/cm³ |
| Thermal Stability | >300°C in polystyrene |
| Light Fastness (in PS) | 5-6 (on an 8-point scale) |
| Water Solubility | Insoluble |
Table 3: Solubility of Solvent Yellow 93 in Organic Solvents at 20°C
| Solvent | Solubility (g/L) |
| Dichloromethane | 190 |
| Toluene | 25 |
| Acetone | 8 |
| Butyl Acetate | 10 |
| Ethanol | 1 |
Synthesis and Manufacturing
The synthesis of Solvent Yellow 93 is typically achieved through a diazotization and coupling reaction, a common method for producing azo and azomethine dyes. This process involves the conversion of a primary aromatic amine into a diazonium salt, which then reacts with a coupling component.
Experimental Protocol: General Synthesis of Pyrazolone-based Azo Dyes
This protocol is a generalized procedure based on the synthesis of similar pyrazolone azo dyes and can be adapted for the synthesis of Solvent Yellow 93.
1. Diazotization of the Aromatic Amine:
- An aromatic amine (e.g., an aniline (B41778) derivative) is dissolved in an acidic solution (e.g., hydrochloric acid in water).
- The solution is cooled to 0-5°C in an ice bath.
- A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature to form the diazonium salt.
2. Preparation of the Coupling Component:
- A pyrazolone derivative (the coupling component) is dissolved in a suitable solvent, often in an alkaline solution to facilitate the coupling reaction.
3. Coupling Reaction:
- The freshly prepared diazonium salt solution is slowly added to the solution of the coupling component, with continuous stirring and temperature control.
- The coupling reaction leads to the formation of the azomethine dye, which often precipitates out of the solution.
4. Isolation and Purification:
- The precipitated dye is collected by filtration.
- The crude product is washed with water to remove any unreacted salts and acids.
- Further purification can be achieved by recrystallization from a suitable organic solvent to obtain the final product with high purity.
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B[label="Diazotization\n(NaNO2, HCl, 0-5°C)"];
C [label="Diazonium Salt"];
D [label="Pyrazolone Derivative\n(Coupling Component)"];
E [label="Coupling Reaction"];
F [label="Crude Solvent Yellow 93"];
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H [label="Purified Solvent Yellow 93"];
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Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a suitable method for the determination and quantification of Solvent Yellow 93. The following protocol is based on established methods for the analysis of similar solvent dyes.
Experimental Protocol: Quantification of Solvent Yellow 93 by HPLC
1. Instrumentation:
- HPLC system with a UV/Vis detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Elution:
- An isocratic mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 90:10 v/v) can be effective.
- The flow rate is typically set at 1.0 mL/min.
3. Sample Preparation:
- A standard stock solution of Solvent Yellow 93 is prepared in a suitable solvent like methanol.
- Working standards are prepared by serial dilution of the stock solution.
- Samples containing Solvent Yellow 93 are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
4. Detection and Quantification:
- The UV/Vis detector is set to a wavelength where Solvent Yellow 93 exhibits maximum absorbance.
- A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.
- The concentration of Solvent Yellow 93 in the samples is determined from the calibration curve.
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B[label="HPLC Injection"];
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F [label="Peak Integration and Quantification"];
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Toxicological Profile
The toxicological data for Solvent Yellow 93 indicates potential hazards. It is reported to be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract. Some safety data sheets also suggest a potential for reproductive toxicity. However, other sources classify it as not a hazardous substance. As with many azo dyes, there are concerns about their potential for mutagenicity and carcinogenicity.
Table 4: Summary of Toxicological Data for Solvent Yellow 93
| Endpoint | Observation |
| Acute Oral Toxicity | Harmful if swallowed, may cause gastrointestinal irritation. |
| Skin Irritation | May cause skin irritation in sensitive individuals. |
| Eye Irritation | May cause eye irritation and inflammation. |
| Inhalation Toxicity | May cause irritation of the respiratory tract. |
| Mutagenicity | Mutagenicity data has been reported. |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of Solvent Yellow 93 on a cell line in vitro.
1. Cell Culture and Seeding:
- A suitable cell line (e.g., human liver cells) is cultured in appropriate media.
- Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Exposure:
- Solvent Yellow 93 is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
- Serial dilutions of the stock solution are made in the cell culture medium.
- The culture medium in the wells is replaced with the medium containing different concentrations of Solvent Yellow 93. Control wells with vehicle only are included.
- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
- A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
4. Data Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- Cell viability is expressed as a percentage of the control.
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
A[label="Cell Seeding in 96-well Plate"];
B[label="Treatment with Solvent Yellow 93\n(Various Concentrations)"];
C [label="Incubation (24-72h)"];
D [label="Addition of MTT Reagent"];
E [label="Incubation (2-4h)"];
F [label="Solubilization of Formazan"];
G [label="Absorbance Measurement\n(~570 nm)"];
H [label="Calculation of Cell Viability and IC50"];
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Biological Signaling and Mechanism of Action
As an industrial dye, Solvent Yellow 93 is not designed for pharmacological activity, and there is no specific biological signaling pathway reported in the scientific literature for this compound. Its "mechanism of action" as a dye is based on its chemical structure, which allows it to absorb light in the visible spectrum and re-emit it, producing its characteristic yellow color.
For drug development professionals, the primary consideration regarding its biological effects would be its potential off-target toxicity. The toxicological data suggests that at a cellular level, it may interfere with basic cellular processes, leading to cytotoxicity. The reported potential for reproductive toxicity warrants further investigation into its effects on developmental pathways if exposure is a concern.
Applications
The primary applications of Solvent Yellow 93 are in the coloring of various plastics and fibers due to its excellent heat resistance and solubility in organic matrices.
-
Plastics: It is widely used to color plastics such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).
-
Fibers: It is used for the protoplasmic coloring of polyester (B1180765) fibers and in the manufacturing of polyester masterbatches.
-
Other Uses: It may also be used in the formulation of some inks and coatings.
Conclusion
Solvent Yellow 93 is a well-characterized industrial dye with specific applications in the materials science field. For researchers and professionals in drug development, it is important to be aware of its chemical properties and toxicological profile, particularly if there is a potential for human exposure. The lack of data on specific biological signaling pathways underscores its intended use as a colorant rather than a bioactive compound. The provided experimental protocols offer a starting point for the synthesis, analysis, and toxicological assessment of this and similar compounds.
